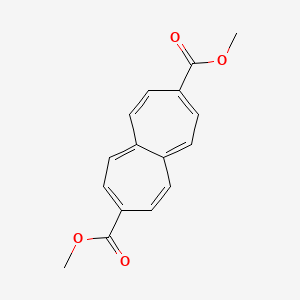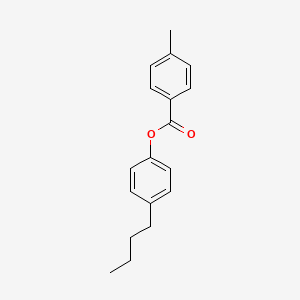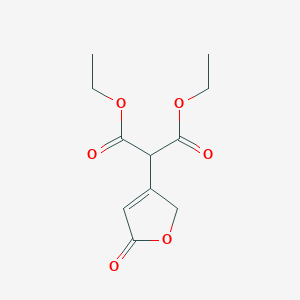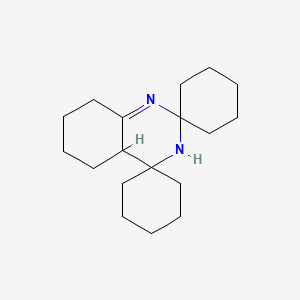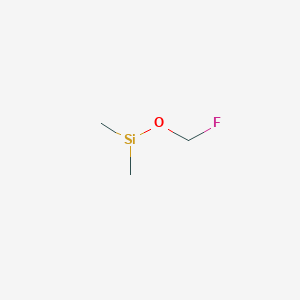
CID 78063316
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Fluoromethoxy)(dimethyl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to two methyl groups and a fluoromethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Fluoromethoxy)(dimethyl)silane typically involves the reaction of dimethylchlorosilane with fluoromethanol in the presence of a base. The reaction proceeds as follows:
(CH3)2SiCl+CH3OF→(CH3)2SiOCH3F+HCl
This reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silane compound.
Industrial Production Methods
On an industrial scale, the production of (Fluoromethoxy)(dimethyl)silane involves the use of fluidized bed reactors where elementary silicon is reacted with chloroalkanes in the presence of a copper catalyst . This method allows for the efficient production of various silanes, including (Fluoromethoxy)(dimethyl)silane.
Análisis De Reacciones Químicas
Types of Reactions
(Fluoromethoxy)(dimethyl)silane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a hydride donor in reduction reactions.
Substitution: The fluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Hydrosilanes like triethylsilane or phenylsilane can be used as reducing agents.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Silanes with different alkyl or aryl groups.
Substitution: Various substituted silanes depending on the reagents used.
Aplicaciones Científicas De Investigación
(Fluoromethoxy)(dimethyl)silane has a wide range of applications in scientific research:
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of specialty polymers and coatings.
Mecanismo De Acción
The mechanism of action of (Fluoromethoxy)(dimethyl)silane involves its ability to act as a hydride donor or acceptor in various chemical reactions. The silicon atom in the compound can form strong bonds with oxygen and fluorine, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Dimethylchlorosilane: Similar in structure but lacks the fluoromethoxy group.
Trimethylsilane: Contains three methyl groups instead of two methyl and one fluoromethoxy group.
Fluoromethylsilane: Contains a fluoromethyl group instead of a fluoromethoxy group.
Uniqueness
(Fluoromethoxy)(dimethyl)silane is unique due to the presence of the fluoromethoxy group, which imparts distinct chemical properties such as increased reactivity and stability in certain reactions. This makes it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C3H8FOSi |
|---|---|
Peso molecular |
107.18 g/mol |
InChI |
InChI=1S/C3H8FOSi/c1-6(2)5-3-4/h3H2,1-2H3 |
Clave InChI |
SFBKPMOPEBMUMV-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)OCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


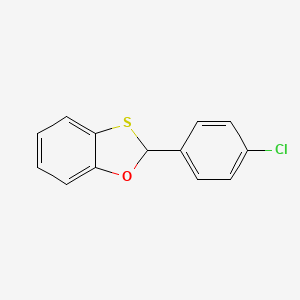
![2-(8-chloro-11-oxo-6H-benzo[c][1]benzoxepin-3-yl)propanoic acid](/img/structure/B14632676.png)
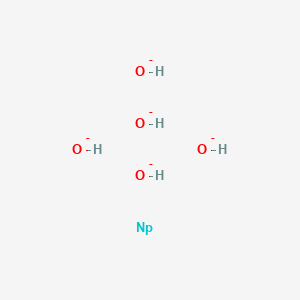
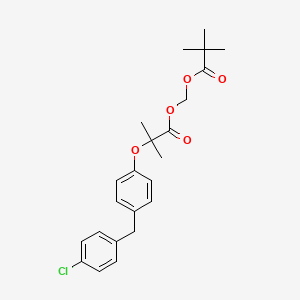

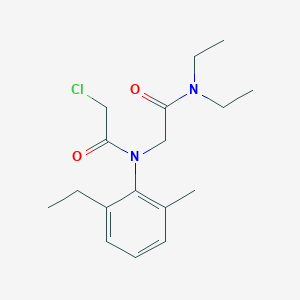
![[(tert-Butylperoxy)(ethoxy)methyl]benzene](/img/structure/B14632706.png)

![Nonyl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14632716.png)
![3-[2-(1,3-Dioxolan-2-yl)pyridin-4-yl]aniline](/img/structure/B14632721.png)
